molecular formula C11H10N4O3 B11046380 6-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

6-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

Cat. No.: B11046380
M. Wt: 246.22 g/mol
InChI Key: GAIOBRLCSZONHX-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)-2H,3H,5H,6H,7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione is a heterocyclic compound that features an imidazo[1,5-b][1,2,4]triazole core with a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-2H,3H,5H,6H,7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzylamine with a suitable isocyanate, followed by cyclization to form the imidazo[1,5-b][1,2,4]triazole ring system. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenyl)-2H,3H,5H,6H,7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidazo[1,5-b][1,2,4]triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-(3-Methoxyphenyl)-2H,3H,5H,6H,7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)-2H,3H,5H,6H,7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-2H,3H,5H,6H,7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione: Similar structure but lacks the methoxy group, which may affect its reactivity and bioactivity.

    6-(4-Methoxyphenyl)-2H,3H,5H,6H,7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione: Similar structure with the methoxy group in a different position, potentially altering its chemical properties.

Uniqueness

The presence of the methoxy group at the 3-position of the phenyl ring in 6-(3-methoxyphenyl)-2H,3H,5H,6H,7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione imparts unique chemical properties, such as increased electron density and potential for specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

6-(3-methoxyphenyl)-3,7-dihydroimidazo[1,5-b][1,2,4]triazole-2,5-dione

InChI

InChI=1S/C11H10N4O3/c1-18-8-4-2-3-7(5-8)14-6-9-12-10(16)13-15(9)11(14)17/h2-5H,6H2,1H3,(H,13,16)

InChI Key

GAIOBRLCSZONHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC3=NC(=O)NN3C2=O

Origin of Product

United States

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